This compound can be synthesized through various methods, most notably the Vilsmeier-Haack reaction, which introduces an aldehyde group into the pyrrole structure. Its molecular formula is . The compound is part of a broader class of compounds known as pyrrole derivatives, which are known for their diverse biological activities.
The synthesis of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods, with the Vilsmeier-Haack reaction being one of the most prominent. In this reaction, a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3).
Alternative synthetic routes may involve variations in solvents and temperatures to enhance yield and purity .
The molecular structure of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde consists of a five-membered pyrrole ring with an aldehyde group at the 2-position and a methoxy-substituted phenyl group at the 1-position.
COC1=CC=C(C=C1)N2C=CC=C2C=O
The presence of these functional groups contributes to the compound's reactivity and potential biological activity .
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehyde participates in several chemical reactions due to its functional groups:
The mechanism of action for 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde largely depends on its biological context. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors.
The physical and chemical properties of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde are critical for understanding its behavior in various environments.
The applications of 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde span various fields:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4